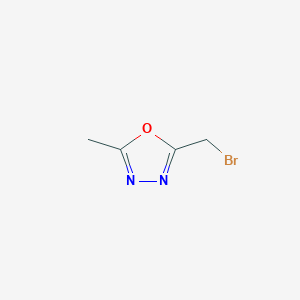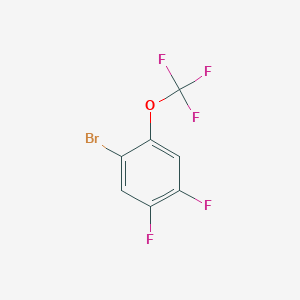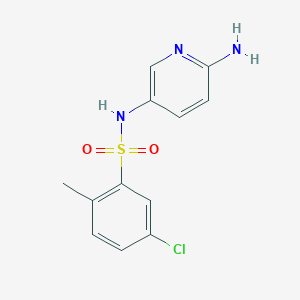
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline
Overview
Description
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: is a chemical compound characterized by its bromine and fluorine atoms, as well as its aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline typically involves the following steps:
Bromination: : The starting material, 2,6-dimethylaniline, undergoes bromination to introduce the bromine atom at the 4-position.
Amination: : The final step involves the amination reaction to attach the aniline group to the difluoroethyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques would be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the aniline group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce the bromine atom or other functional groups present in the compound.
Substitution: : Substitution reactions can replace the bromine atom with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: : Nitro derivatives, quinones, and other oxidized forms.
Reduction: : Amine derivatives, bromoalkanes, and other reduced forms.
Substitution: : Alkylated or arylated derivatives.
Scientific Research Applications
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: can be compared to other similar compounds, such as:
4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide
4-bromo-1-(difluoromethyl)-2-fluorobenzene
(1-bromo-2,2,2-trifluoroethyl)benzene
This compound is unique due to its specific combination of bromine, fluorine, and aniline groups, which contribute to its distinct properties and uses.
Properties
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2N/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4,9,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQGARNFPUPOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC(F)F)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)













